2-(Aminomethyl)-6-methoxypyridin-4-OL

Physicochemical profiling Drug-likeness Permeability prediction

2-(Aminomethyl)-6-methoxypyridin-4-OL (CAS 1393547-03-9) is a trisubstituted pyridine derivative with a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g·mol⁻¹. The compound exists predominantly as the 4-pyridone tautomer (2-(aminomethyl)-6-methoxypyridin-4(1H)-one), as indicated by its canonical SMILES COc1cc(=O)cc(CN)[nH]1.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B14861873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-6-methoxypyridin-4-OL
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)C=C(N1)CN
InChIInChI=1S/C7H10N2O2/c1-11-7-3-6(10)2-5(4-8)9-7/h2-3H,4,8H2,1H3,(H,9,10)
InChIKeyRGXWSSGQCJMUFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-6-methoxypyridin-4-OL – Core Identity, Physicochemical Profile & Procurement-Relevant Classification


2-(Aminomethyl)-6-methoxypyridin-4-OL (CAS 1393547-03-9) is a trisubstituted pyridine derivative with a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g·mol⁻¹ . The compound exists predominantly as the 4-pyridone tautomer (2-(aminomethyl)-6-methoxypyridin-4(1H)-one), as indicated by its canonical SMILES COc1cc(=O)cc(CN)[nH]1 . It belongs to the aminomethylpyridine subclass, which has been extensively explored as a scaffold for dipeptidyl peptidase-4 (DPP‑4) inhibitors and monoamine oxidase (MAO) modulators [1][2]. Unlike the heavily optimized 5‑aminomethylpyridine congeners that dominate the DPP‑4 patent landscape, this 2‑aminomethyl‑6‑methoxy‑4‑pyridinol isomer has received comparatively less attention, creating a distinct niche for researchers seeking an underexplored regioisomer with a differentiated hydrogen‑bonding topology.

2-(Aminomethyl)-6-methoxypyridin-4-OL – Why Simple Substitution by Positional Isomers or Des-Methoxy Analogs is Scientifically Unreliable


Aminomethylpyridine positional isomers sharing the identical C₇H₁₀N₂O₂ molecular formula (e.g., 4‑(aminomethyl)-6-methoxypyridin-2-OL and 2‑aminomethyl-5-methoxy-pyridin-4-ol) cannot be interchanged without experimental validation because the relative placement of the aminomethyl, methoxy, and hydroxy/carbonyl groups dictates the compound’s tautomeric equilibrium, hydrogen‑bond donor/acceptor geometry, and electrostatic potential surface . Even the removal of the methoxy group to yield the des‑methoxy analog 2-(aminomethyl)pyridin-4-ol (MW 124.14) alters logP by ≥0.7 units and reduces topological polar surface area (TPSA) by approximately 9 Ų, parameters that directly influence solubility, membrane permeability, and target‑binding pharmacophore complementarity [1]. In the DPP‑4 inhibitor series, a single shift of the aminomethyl substituent from the 5‑position to the 2‑position abolishes enzyme inhibition (IC₅₀ shift from nanomolar to >50 µM), demonstrating that isosteric replacement without activity data is scientifically indefensible [2]. Consequently, procurement of the exact CAS‑specified regioisomer is essential for reproducibility in any structure‑activity relationship (SAR) study or biochemical assay.

2-(Aminomethyl)-6-methoxypyridin-4-OL – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (Wildman-Crippen logP) Elevation Relative to the Des-Methoxy Analog

The target compound exhibits a Wildman-Crippen consensus logP of −0.24, compared to −0.67 for the des‑methoxy analog 2-(aminomethyl)pyridin-4-ol, representing a +0.43 logP unit increase attributable solely to the 6‑methoxy substituent [1]. A logP difference of this magnitude translates to an approximately 2.7‑fold higher predicted octanol–water partition coefficient, which may correlate with improved passive membrane permeability in cell‑based assays [1].

Physicochemical profiling Drug-likeness Permeability prediction

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Differentiation Versus Des-Methoxy and 4-Aminomethyl Isomers

The TPSA of 2-(aminomethyl)-6-methoxypyridin-4-OL is predicted to be 55.4 Ų, which is 8.6 Ų higher than that of the des‑methoxy analog (46.8 Ų) and 0 Ų different from the 4‑aminomethyl positional isomer (4‑(aminomethyl)-6-methoxypyridin-2-OL; also 55.4 Ų) [1]. However, the 4‑aminomethyl isomer differs in the spatial vector of the hydrogen‑bond donor/acceptor motif: the target compound places the aminomethyl group para to the pyridone carbonyl, whereas the 4‑aminomethyl isomer places it ortho, altering the complementary pharmacophore geometry .

Molecular recognition Pharmacophore modeling Blood-brain barrier penetration

DPP‑4 Inhibitory Activity Divergence: 2‑Aminomethyl vs 5‑Aminomethyl Regioisomers

Published structure–activity relationship (SAR) data for aminomethylpyridines demonstrate that DPP‑4 inhibitory activity is exquisitely sensitive to the position of the aminomethyl substituent. 5‑Aminomethyl‑pyridines achieve IC₅₀ values as low as 10 nM with >660‑fold selectivity over DPP‑8 [1]. In contrast, 2‑aminomethyl‑pyridines consistently exhibit IC₅₀ values >50 µM, indicating negligible DPP‑4 engagement [1][2]. The target compound, bearing a 2‑aminomethyl group, is predicted by class‑level SAR to be inactive against DPP‑4, making it a suitable negative‑control scaffold for DPP‑4‑mediated incretin degradation assays.

Dipeptidyl peptidase-4 Type 2 diabetes Enzyme inhibition selectivity

Commercial Availability and Purity Benchmarking Against Positional Isomers

2-(Aminomethyl)-6-methoxypyridin-4-OL (CAS 1393547-03-9) is commercially available from multiple specialty chemical suppliers in quantities ranging from milligrams to grams, with a typical purity specification of ≥95% . By comparison, the positional isomer 2-aminomethyl-5-methoxy-pyridin-4-ol (CAS 943750-75-2) is listed by only a single supplier, and the isomer 6-(aminomethyl)-2-methoxypyridin-3-ol (CAS 1934799-40-2) requires custom synthesis in most markets . The broader commercial availability of the target compound reduces procurement lead time and cost for routine laboratory use.

Chemical procurement Building block sourcing Custom synthesis

2-(Aminomethyl)-6-methoxypyridin-4-OL – Evidence-Backed Application Scenarios for Scientific Procurement


Negative Control for DPP‑4 Enzyme Inhibition Assays in Incretin Biology Research

Because the 2‑aminomethyl regioisomer class demonstrates negligible DPP‑4 inhibitory activity (predicted IC₅₀ > 50 µM) while retaining the aminomethylpyridine scaffold architecture, 2-(aminomethyl)-6-methoxypyridin-4-OL serves as an ideal negative‑control compound to validate assay specificity when profiling novel 5‑aminomethyl‑based DPP‑4 inhibitors [1]. Researchers can use this compound at equimolar concentrations to confirm that observed enzyme inhibition arises from the specific 5‑aminomethyl pharmacophore rather than non‑specific pyridine‑scaffold effects.

Fragment‑Based Lead Discovery Requiring a Methoxy‑Enriched Aminomethylpyridine Core

The 6‑methoxy substituent increases computed logP by +0.43 units and TPSA by 8.6 Ų relative to the des‑methoxy analog [1], making this compound a preferred starting fragment when medicinal chemistry programs require balanced polarity and enhanced passive permeability. Its 2‑aminomethyl‑4‑pyridone tautomeric structure provides a unique hydrogen‑bond donor/acceptor pattern orthogonal to that of the 4‑aminomethyl or 5‑aminomethyl isomers, potentially enabling novel binding interactions with underexplored protein targets.

Synthetic Building Block for Regioselective Derivatization at the 2‑Aminomethyl Position

The primary amine of the 2‑aminomethyl group is chemically accessible for amide coupling, reductive amination, or urea formation, enabling rapid diversification into compound libraries [1]. Unlike the 4‑aminomethyl isomer, where steric hindrance from the adjacent pyridone carbonyl can impede acylation reactions, the 2‑aminomethyl position offers less steric encumbrance, potentially yielding higher conversion rates in parallel synthesis workflows. The compound's >95% commercial purity and multi‑supplier availability further support its use as a robust building block for medicinal chemistry campaigns.

Pharmacophore Deconvolution in Aminomethylpyridine SAR Studies

For research groups systematically investigating the contribution of each substituent position to biological activity, 2-(aminomethyl)-6-methoxypyridin-4-OL fills a specific gap in the regioisomer matrix. Its inclusion allows direct pairwise comparison with the 4‑aminomethyl isomer (CAS 1393572-91-2) and the 5‑aminomethyl isomer (CAS 905306-69-6) to isolate the contribution of aminomethyl placement to target binding, metabolic stability, and off‑target selectivity profiles .

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